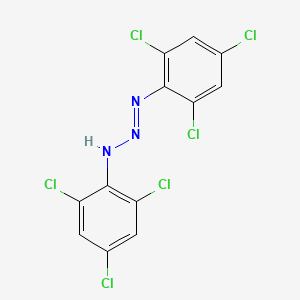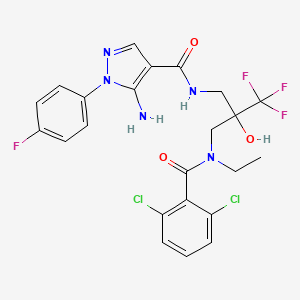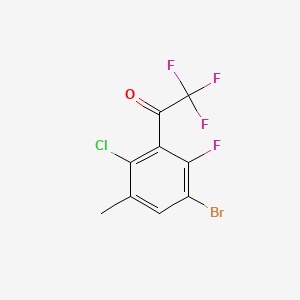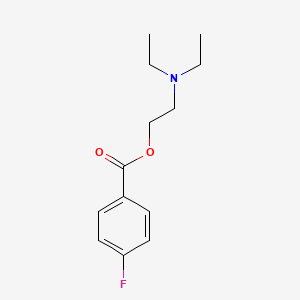
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a chlorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of cyclohexylamine with 4-chlorobenzyl chloride to form an intermediate, which is then reacted with 1-methylpiperidin-4-amine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
化学反応の分析
Types of Reactions
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- N-(2-(1-(4-fluorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-bromobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
- N-(2-(1-(4-methylbenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine
Uniqueness
N-(2-(1-(4-chlorobenzyl)cyclohexyl)ethyl)-1-methylpiperidin-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
特性
分子式 |
C21H33ClN2 |
|---|---|
分子量 |
349.0 g/mol |
IUPAC名 |
N-[2-[1-[(4-chlorophenyl)methyl]cyclohexyl]ethyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C21H33ClN2/c1-24-15-9-20(10-16-24)23-14-13-21(11-3-2-4-12-21)17-18-5-7-19(22)8-6-18/h5-8,20,23H,2-4,9-17H2,1H3 |
InChIキー |
PZLDDSDTJZRTFT-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NCCC2(CCCCC2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
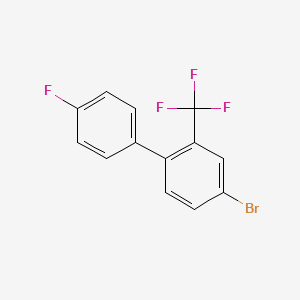
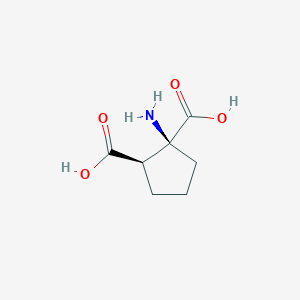
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
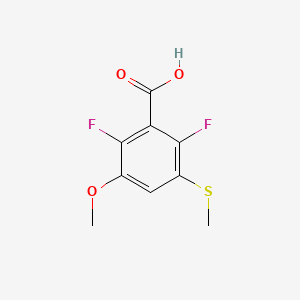
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
